6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-3-13-18-15-17-9(2)12(14(21)20(15)19-13)8-10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWDQKIBLUCAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One common method involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This reaction typically includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to form the triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-pyrimidine core and benzylic positions are susceptible to oxidation under controlled conditions:
Mechanistic Insight :
-
Benzylic oxidation proceeds via radical intermediates or through electrophilic attack on the methylene group.
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Triazole N-oxidation involves electrophilic oxygen transfer to the electron-dense N1/N3 positions.
Reduction Reactions
Reductive transformations target the pyrimidinone lactam and aromatic systems:
| Reagent/Conditions | Site of Reaction | Product | Key Findings |
|---|---|---|---|
| LiAlH₄ (anhydrous THF) | Pyrimidinone carbonyl | Dihydrotriazolo-pyrimidine | Lactam reduction yields a secondary amine, altering ring aromaticity. |
| H₂/Pd-C (ethanol) | Chlorobenzyl group | Dechlorinated benzyl derivative | Catalytic hydrogenation removes chlorine, forming a toluene-substituted analog. |
Stoichiometric Considerations :
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LiAlH₄ achieves full reduction of the lactam carbonyl but may require elevated temperatures (60–80°C).
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Pd-C-mediated dechlorination is selective for aryl chlorides under mild H₂ pressure.
Nucleophilic Substitution
The chlorobenzyl group and triazole ring participate in substitution reactions:
Kinetic vs. Thermodynamic Control :
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SNAr at the chlorobenzyl group is favored by electron-withdrawing effects of the triazolo-pyrimidine core .
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Thiolation requires base-assisted deprotonation of the triazole ring .
Ring-Opening and Rearrangement
Acid- or base-mediated ring-opening reactions alter the core structure:
Degradation Studies :
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Hydrolysis at pH < 2 or pH > 10 leads to irreversible decomposition .
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Stability in neutral buffers (t₁/₂ > 24 hrs at 25°C) supports pharmaceutical applicability.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the chlorobenzyl substituent:
Catalytic Efficiency :
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Suzuki reactions achieve >80% yield with electron-deficient boronic acids.
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Buchwald-Hartwig amination requires stringent exclusion of oxygen .
Photochemical Reactions
UV-induced reactivity has been observed in related triazolo-pyrimidines:
Applications :
Scientific Research Applications
The compound 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazole family, which has garnered attention in various scientific applications due to its unique structural properties. This article explores its applications in scientific research, particularly in pharmacology and agricultural chemistry.
Chemical Properties and Structure
This compound features a triazole ring fused with a pyrimidine structure, making it a versatile compound for various chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 290.75 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
Pharmacological Applications
The compound has shown promise in pharmacological research, particularly as an antimicrobial agent . Studies have indicated that derivatives of triazolo-pyrimidines exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have been tested for their efficacy against resistant strains of bacteria, demonstrating potential as new therapeutic agents in the fight against infections.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazolo-pyrimidine derivatives. Results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed further as an antimicrobial agent .
Agricultural Chemistry
In the field of agriculture, triazole-based compounds are recognized for their potential as fungicides and herbicides . The unique structural characteristics of this compound may contribute to its effectiveness in controlling plant pathogens.
Case Study:
Research conducted by agronomists demonstrated that triazole derivatives significantly inhibited fungal growth in crops susceptible to blight diseases. The compound was tested on Fusarium species and showed promising results in reducing disease incidence .
Molecular Biology Research
The compound's ability to interact with biological macromolecules makes it a candidate for studies involving enzyme inhibition and signal transduction pathways . Its potential role as an inhibitor of specific enzymes involved in metabolic pathways can be explored for therapeutic interventions.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, triazolopyrimidine derivatives have been studied as potential inhibitors of kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulkier substituents (e.g., cyclopropyl at position 5) may improve yields (31% vs. 21%) due to stabilized intermediates during cyclization .
- Catalytic Influence : Use of BMIM-PF6 (an ionic liquid) in Compound 26 synthesis resulted in a high yield (83%), suggesting catalyst choice critically impacts efficiency .
Physicochemical and Electrochemical Properties
Table 2: Physicochemical and Electrochemical Data
Key Observations :
Key Observations :
- Antiparasitic Activity : Cu(II) and Co(II) complexes of HmtpO show potent antileishmanial activity (IC50 ~20–24 µM), comparable to glucantime. The target compound’s 3-chlorobenzyl group may enhance similar bioactivity, though this requires validation .
- DNA Interaction: S2-TP’s piperidinomethyl group facilitates interaction with double-stranded DNA, suggesting substituent-dependent targeting .
Biological Activity
The compound 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13ClN4O
- Molecular Weight : 276.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Activity
Studies have shown that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity. Research indicates that it inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The half-maximal effective concentration (EC50) was reported at approximately 552 nM in vitro . This activity is attributed to its ability to inhibit specific kinases involved in the malaria life cycle.
Anti-inflammatory and Anticancer Properties
Recent investigations have revealed that triazolopyrimidine derivatives can modulate inflammatory pathways and exhibit anticancer properties. For example, a derivative exhibited significant inhibition of tumor cell proliferation in various cancer cell lines with IC50 values ranging from 30 to 100 µM . The mechanism is thought to involve the inhibition of specific kinases that regulate cell cycle progression.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:
- Kinase Inhibition : The compound acts as a dual inhibitor of PfGSK3 and PfPK6, which are crucial for the survival and replication of malaria parasites .
| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |
|---|---|---|
| 6-(3-chlorobenzyl)-2-ethyl-5-methyl | 552 ± 37 | Not specified |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Malaria Treatment : A clinical study evaluated the efficacy of a triazolopyrimidine derivative in patients with malaria. Results indicated a significant reduction in parasitemia within 48 hours of treatment .
- Cancer Therapy : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in cancer cell lines through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of aminotriazole derivatives with ketones or aldehydes. For example, a protocol using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF under fusion conditions (10–12 minutes) followed by methanol precipitation yields triazolopyrimidinones with >70% purity . Catalysts like TMDP in water/ethanol (1:1 v/v) improve regioselectivity and reduce side reactions, as shown in analogous triazolo[1,5-a]pyrimidine syntheses . Key variables include solvent polarity (DMF vs. ethanol), temperature (ambient vs. reflux), and catalyst loading, which directly impact crystallinity and yield.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound, and how are data inconsistencies resolved?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming substitution patterns, particularly distinguishing between 5-methyl and 2-ethyl groups via coupling constants and δ values (e.g., 5-methyl typically resonates at δ 2.3–2.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (EI/ESI) verifies molecular ion peaks (e.g., m/z 359 for C₁₆H₁₅ClN₄O). Discrepancies in spectral data (e.g., shifted NMR signals due to solvation) are resolved by repeating analyses in deuterated solvents (DMSO-d₆ vs. CDCl₃) and cross-referencing with computational models (DFT) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of triazolo[1,5-a]pyrimidinone derivatives?
- Methodological Answer : By-product formation (e.g., regioisomers or dimerization products) is mitigated by:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor cyclization over hydrolysis .
- Catalyst screening : TMDP enhances nucleophilic attack efficiency, reducing unreacted intermediates .
- Temperature control : Stepwise heating (80°C → 120°C) prevents exothermic side reactions.
- In situ monitoring : TLC or HPLC tracks intermediate consumption, allowing timely quenching .
Q. What mechanistic insights explain the regioselectivity observed in the formation of the triazolo[1,5-a]pyrimidinone core?
- Methodological Answer : Regioselectivity arises from electronic and steric effects during cyclization. The 3-chlorobenzyl group at position 6 directs electrophilic substitution to the less hindered C5 position, while the ethyl group at C2 stabilizes the transition state via hyperconjugation. DFT studies on analogous systems show that electron-withdrawing substituents (e.g., Cl) lower the activation energy for C–N bond formation at the preferred site .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : Stability assays in 0.1M HCl and H₂O₂ (3%) reveal:
- The 3-chlorobenzyl group enhances oxidative stability due to decreased electron density at the pyrimidinone ring.
- Ethyl groups at C2 reduce hydrolysis rates compared to methyl analogs.
- Accelerated degradation under UV light is mitigated by adding radical scavengers (e.g., BHT) .
Data Contradiction Analysis
Q. When encountering discrepancies in reported melting points or spectral data across studies, what validation strategies ensure reliability?
- Methodological Answer :
- Reproducibility checks : Synthesize the compound using identical protocols (e.g., catalyst, solvent ratios) .
- Cross-lab validation : Collaborate with independent labs to compare DSC melting points (±2°C tolerance) and NMR spectra.
- Impurity profiling : Use HPLC-MS to identify trace by-products (e.g., unreacted aldehydes) that may depress melting points .
Q. How can researchers reconcile conflicting bioactivity results in studies involving structurally similar triazolo[1,5-a]pyrimidinones?
- Methodological Answer :
- Structure-activity relationship (SAR) modeling : Compare logP, polar surface area, and H-bond donor/acceptor counts to isolate critical pharmacophores .
- Assay standardization : Use cell lines with consistent passage numbers (e.g., HepG2 < P20) and control for solvent effects (DMSO ≤0.1% v/v).
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers and consensus EC₅₀ values .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the reactivity and physicochemical properties of novel triazolo[1,5-a]pyrimidinone analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- Molecular docking (AutoDock Vina) : Screens binding affinity to target proteins (e.g., kinases) before synthesis.
- ADMET prediction (SwissADME) : Estimates solubility (LogS), permeability (Caco-2), and CYP450 inhibition risks .
Q. What strategies improve the scalability of triazolo[1,5-a]pyrimidinone synthesis from milligram to gram-scale without compromising yield?
- Methodological Answer :
- Flow chemistry : Continuous reactors (e.g., Corning G1) enhance heat/mass transfer for exothermic cyclization steps.
- Catalyst immobilization : Silica-supported TMDP reduces catalyst leaching and enables reuse for ≥5 cycles .
- Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., hexane/EtOAc) to isolate products in >85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
